4-tert-butyl-N-(1,2-oxazol-3-yl)benzamide
Description
4-tert-butyl-N-(1,2-oxazol-3-yl)benzamide is a benzamide derivative characterized by a tert-butyl substituent at the para position of the benzene ring and a 1,2-oxazol-3-ylamine group attached via an amide linkage. This structural motif is common in medicinal chemistry, particularly in kinase inhibitor design, where the tert-butyl group enhances lipophilicity and metabolic stability, while the oxazole ring contributes to hydrogen bonding and π-π stacking interactions with target proteins .
Properties
IUPAC Name |
4-tert-butyl-N-(1,2-oxazol-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-14(2,3)11-6-4-10(5-7-11)13(17)15-12-8-9-18-16-12/h4-9H,1-3H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJOIEPMPPKQTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NOC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-(1,2-oxazol-3-yl)benzamide typically involves the condensation of 4-tert-butylbenzoic acid with 3-amino-1,2-oxazole. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. The reaction can be summarized as follows:
Starting Materials: 4-tert-butylbenzoic acid and 3-amino-1,2-oxazole.
Reaction Conditions: The reaction is typically performed in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to activate the carboxylic acid group.
Solvent: Common solvents used include dichloromethane (DCM) or dimethylformamide (DMF).
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-(1,2-oxazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazolone derivatives.
Reduction: Reduction of the amide group can yield the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Oxazolone derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
The compound 4-tert-butyl-N-(1,2-oxazol-3-yl)benzamide has garnered attention for its diverse applications in scientific research, particularly in medicinal chemistry and agrochemicals. This article delves into its potential uses, supported by comprehensive data and case studies.
Chemical Properties and Structure
This compound is characterized by the presence of a tert-butyl group, an oxazole ring, and a benzamide moiety. Its molecular formula is CHNO, and it features a molecular weight of approximately 246.32 g/mol. The oxazole ring is known for its biological activity, contributing to the compound's pharmacological properties.
Antimicrobial Activity
Research indicates that derivatives of oxazole compounds exhibit significant antimicrobial properties. A study highlighted the synthesis of various oxazole derivatives, including this compound, which demonstrated potent activity against various bacterial strains. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis .
Anti-tubercular Properties
Recent investigations into benzamide derivatives have shown promising results against Mycobacterium tuberculosis. Compounds similar to this compound were evaluated for their minimum inhibitory concentrations (MICs). The findings suggest that these compounds could serve as potential candidates for anti-tubercular drug development due to their selective inhibition of essential bacterial enzymes .
Anti-inflammatory Effects
The anti-inflammatory properties of oxazole derivatives have been explored in various studies. This compound has shown potential in reducing inflammation markers in vitro, indicating its applicability in treating inflammatory diseases .
Herbicidal Activity
The compound has been investigated for its herbicidal properties. Research on benzamide derivatives indicates that they can effectively control unwanted plant growth. The structure-activity relationship (SAR) studies suggest that modifications in the oxazole ring can enhance herbicidal efficacy, making this compound a candidate for further exploration in agrochemical formulations .
Case Study 1: Synthesis and Evaluation
A comprehensive study synthesized this compound through a multi-step reaction involving the condensation of tert-butyl aniline with oxazole precursors. The synthesized compound was subjected to various biological assays to evaluate its antimicrobial and anti-inflammatory activities. Results indicated significant inhibition of bacterial growth and reduction in inflammatory cytokines compared to control groups .
Case Study 2: Structure-Activity Relationship Analysis
Another study focused on the SAR of oxazole-containing benzamides. By modifying substituents on the oxazole ring and the benzamide nitrogen, researchers identified key structural features that enhance biological activity. This study concluded that this compound exhibited superior activity compared to other analogs, making it a valuable lead compound for drug development .
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-(1,2-oxazol-3-yl)benzamide involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions with proteins, potentially inhibiting their function. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 4-tert-butyl-N-(1,2-oxazol-3-yl)benzamide and its analogs:
Activity and Selectivity
- Kinase Inhibition: AP24163 and its derivatives (e.g., compound 13 in ) exhibit nanomolar IC50 values against ABL1 T315I mutants, outperforming predecessors due to the tert-butyl and dihydro-oxazole groups. These modifications enhance hydrophobic interactions and reduce metabolic degradation .
- Anticancer Potential: Sulfonamide derivatives like 1b () show EGFR-binding affinity, with microwave synthesis improving yields significantly (up to 89%) compared to traditional methods .
Physicochemical Properties
- Synthetic Accessibility : Microwave-assisted synthesis enhances efficiency for sulfonamide derivatives (e.g., 1b ), whereas conventional methods for tert-butyl analogs require longer reaction times .
Structural Insights
- Oxazole vs. Thiazole/Triazole : Replacing oxazole with thiazolo-triazol () introduces sulfur-based hydrogen bonding, which may alter target engagement but complicates synthesis .
Biological Activity
4-tert-butyl-N-(1,2-oxazol-3-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound this compound consists of a benzamide core substituted with a tert-butyl group and an oxazole ring. Its molecular formula is CHNO, and it possesses unique structural features that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 216.28 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
| Log P | Not specified |
Anticancer Properties
Research indicates that compounds containing oxazole moieties exhibit significant anticancer activities. For instance, derivatives of 1,2-oxazole have shown cytotoxic effects against various cancer cell lines. A study demonstrated that certain oxadiazole derivatives had IC values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines .
Case Study: Cytotoxicity Assessment
In a comparative study, several oxazole derivatives were tested for their cytotoxicity against different cancer cell lines. The results showed that:
- Compound A (an oxazole derivative) exhibited an IC of 0.12 µM against MCF-7.
- Compound B had an IC of 0.65 µM against HeLa cells.
These findings suggest that the oxazole structure may enhance the anticancer properties of benzamide derivatives.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific cellular targets such as enzymes or receptors involved in cancer progression. For example, compounds with similar structures have been shown to inhibit histone deacetylases (HDACs), leading to increased apoptosis in cancer cells .
Antimicrobial Activity
In addition to anticancer properties, oxazole derivatives have also demonstrated antimicrobial activity. A review highlighted that various 1,2,4-oxadiazole compounds possess antibacterial and antifungal properties, making them potential candidates for antibiotic development .
Table 2: Biological Activity Overview
| Activity Type | Cell Line/Pathogen | IC Value |
|---|---|---|
| Anticancer | MCF-7 | 0.12 µM |
| Anticancer | HeLa | 0.65 µM |
| Antimicrobial | Staphylococcus aureus | Not specified |
| Antimicrobial | Mycobacterium tuberculosis | Not specified |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 4-tert-butyl-N-(1,2-oxazol-3-yl)benzamide, and how can structural purity be validated?
- Answer : Synthesis typically involves coupling tert-butyl-substituted benzoyl chloride with 3-amino-1,2-oxazole derivatives under anhydrous conditions. Structural validation requires a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and IR spectroscopy to confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). Purity should be assessed via HPLC with UV detection (λ = 254 nm) and elemental analysis (±0.4% for C, H, N). For intermediates, monitor reaction progress using TLC (silica gel, ethyl acetate/hexane eluent) .
Q. How should researchers handle this compound given limited toxicological data?
- Answer : Treat the compound as potentially hazardous. Use PPE (gloves, goggles, lab coats) and work in a fume hood. Store in airtight containers at –20°C under inert gas (N₂/Ar). Dispose of waste via licensed chemical disposal services, as ecotoxicological data are unavailable .
Q. What analytical techniques are critical for characterizing its stability under varying pH and temperature conditions?
- Answer : Perform accelerated stability studies using HPLC under stress conditions (e.g., 40°C/75% RH for 4 weeks). Monitor degradation products via LC-MS. For pH stability, incubate in buffered solutions (pH 1–12) and analyze aliquots at timed intervals .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for scaling up synthesis?
- Answer : Use quantum chemical calculations (DFT, Gaussian 16) to model transition states and identify rate-limiting steps. Pair with cheminformatics tools (e.g., RDKit) to predict solvent effects. ICReDD’s integrated approach combines computation with high-throughput screening to narrow optimal parameters (e.g., catalyst loading, solvent polarity) .
Q. What experimental design strategies resolve contradictions in reported biological activity data?
- Answer : Apply factorial design (e.g., 2³ factorial) to isolate variables like concentration, cell line specificity, and assay protocols. Use meta-analysis to compare datasets, and validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays). Address discrepancies by standardizing positive controls and replication protocols .
Q. How can AI-driven simulations enhance understanding of its interaction with biological targets?
- Answer : Train machine learning models on existing SAR data to predict binding modes with targets (e.g., kinases). Use molecular dynamics (MD) simulations (GROMACS) to study ligand-protein dynamics over microsecond timescales. Validate predictions with cryo-EM or X-ray crystallography .
Q. What advanced separation techniques improve yield in complex reaction mixtures?
- Answer : Employ preparative HPLC with gradient elution (C18 column, acetonitrile/water + 0.1% TFA) for high-purity isolation. For enantiomeric resolution, use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)). Membrane-based separations (nanofiltration) can recover catalysts from biphasic systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
